N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
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Description
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The synthesis of novel compounds involving methoxyphenyl and thieno[3,4-c]pyrazol moieties has been explored for their anticancer properties. The pharmacophore hybridization approach, involving the design of drug-like small molecules with anticancer properties, demonstrates the chemical versatility and therapeutic potential of such compounds. Specifically, compounds have shown anticancer activity in vitro, suggesting their potential for further development as anticancer agents (Yushyn, Holota, & Lesyk, 2022).
Antiviral and Antimicrobial Applications
Research into pyrazoline-substituted 4-thiazolidinones and related compounds has highlighted their potential antiviral and antimicrobial applications. These compounds have been synthesized and tested for their ability to inhibit the growth of various bacterial and fungal strains, showcasing the broad-spectrum antimicrobial properties of these chemical structures. The screening of antiviral activity against a broad panel of viruses has revealed specific compounds to be highly active against certain virus strains, indicating their potential as antiviral agents (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Analgesic and Anti-inflammatory Applications
The development of compounds with pyrazole and thieno[3,4-c]pyrazol moieties has also extended to the evaluation of their analgesic and anti-inflammatory activities. Studies have synthesized and tested various derivatives for these properties, with some compounds demonstrating significant effects. This line of research opens up possibilities for new pain management and anti-inflammatory drugs based on these chemical scaffolds (Khalifa, Fahmy, Nossier, Amr, & Herqash, 2019).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-16-9-7-15(8-10-16)23-20(17-12-26-13-18(17)22-23)21-19(24)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPLYHPEMPXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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